4-methoxy-1-methyl-1H-pyrazole-5-sulfonamide
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Overview
Description
4-methoxy-1-methyl-1H-pyrazole-5-sulfonamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a methoxy group, a methyl group, and a sulfonamide group attached to the pyrazole ring, making it a unique and valuable molecule for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-1-methyl-1H-pyrazole-5-sulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of 1,3-diketones with hydrazines.
Introduction of the Methoxy Group: The methoxy group can be introduced through a methylation reaction using methanol and a suitable methylating agent like dimethyl sulfate.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the pyrazole derivative with sulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These processes often utilize automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-1-methyl-1H-pyrazole-5-sulfonamide can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Substitution: Amines, thiols; reactions are conducted in the presence of a base such as triethylamine or pyridine in organic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted sulfonamides.
Scientific Research Applications
4-methoxy-1-methyl-1H-pyrazole-5-sulfonamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-methoxy-1-methyl-1H-pyrazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity and thereby affecting the biochemical pathways in which the enzyme is involved . The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to competitively inhibit enzyme activity .
Comparison with Similar Compounds
Similar Compounds
4-methoxy-1-methyl-1H-pyrazole: Lacks the sulfonamide group, making it less versatile in terms of biological activity.
1-methyl-1H-pyrazole-5-sulfonamide: Lacks the methoxy group, which may affect its chemical reactivity and biological properties.
4-methoxy-1H-pyrazole-5-sulfonamide: Lacks the methyl group, potentially altering its solubility and interaction with biological targets.
Uniqueness
4-methoxy-1-methyl-1H-pyrazole-5-sulfonamide is unique due to the presence of all three functional groups (methoxy, methyl, and sulfonamide) on the pyrazole ring. This combination of functional groups enhances its chemical reactivity and broadens its range of applications in various fields .
Properties
IUPAC Name |
4-methoxy-2-methylpyrazole-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O3S/c1-8-5(12(6,9)10)4(11-2)3-7-8/h3H,1-2H3,(H2,6,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKZGHAAOJFLFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)OC)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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